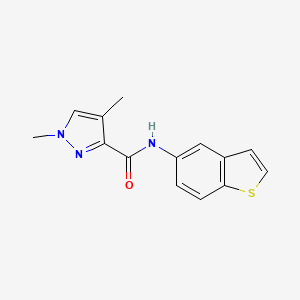

N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-1,4-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-9-8-17(2)16-13(9)14(18)15-11-3-4-12-10(7-11)5-6-19-12/h3-8H,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUSWQNSUVHYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=CC3=C(C=C2)SC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves the formation of the benzothiophene and pyrazole rings followed by their coupling. One common method includes the microwave-assisted synthesis of benzothiophene scaffolds, which involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C . The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors for better temperature and reaction time control, as well as the use of high-throughput screening methods to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the benzothiophene ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiophene ring can yield benzothiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with biological targets, modulating their function. These interactions can lead to changes in cellular pathways, ultimately exerting the compound’s effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(1-Benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide and Analogous Compounds

*Estimated based on structural formula.

Key Observations:

Core Heterocycles :

- The target compound integrates a pyrazole and benzothiophene, whereas compounds use dihydro-pyrazoles with phenyl substituents. The fully aromatic pyrazole in the target may enhance metabolic stability compared to partially saturated analogs .

- Benzothiophene, a bioisostere for phenyl or naphthyl groups, offers increased lipophilicity and sulfur-mediated interactions, contrasting with the oxygen-containing moieties (e.g., methoxy) in compounds .

Functional Groups :

- The carboxamide group in the target compound is a common pharmacophore in drug design, facilitating hydrogen bonding. In contrast, analogs feature carboximidamides, which may exhibit different electronic properties due to the imine-like nitrogen .

- The isocyanate group in 1-benzothiophen-5-yl isocyanate () is highly reactive, making it a precursor rather than a drug candidate, unlike the stable carboxamide in the target .

This contrasts with substituents like halogens or methoxy groups in analogs, which modulate electronic effects but may increase steric bulk .

Implications for Physicochemical and Pharmacological Properties

- Metabolic Stability : The fully aromatic pyrazole core may resist oxidative metabolism better than dihydro-pyrazoles, which are prone to ring-opening reactions .

- Synthetic Accessibility : Commercial availability of benzothiophene precursors (e.g., 1-benzothiophen-5-yl isocyanate) suggests feasible synthesis routes for the target compound, though functionalization at the 5-position requires precise regiocontrol .

Biological Activity

N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzothiophene moiety and a pyrazole ring. Its molecular formula is with a molecular weight of approximately 228.25 g/mol. The compound exhibits properties typical of pyrazole derivatives, which are known for their diverse biological activities.

Research indicates that this compound acts primarily as an androgen receptor modulator . This mechanism is crucial in the treatment of conditions such as prostate cancer, where androgen receptor antagonism can inhibit tumor growth. The compound demonstrates high affinity for androgen receptors and exhibits antagonistic activity, making it a candidate for further therapeutic exploration .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- Prostate Cancer Cell Lines : In vitro studies show that this compound significantly inhibits the proliferation of prostate cancer cell lines. This effect is attributed to its ability to block androgen receptor signaling pathways .

- Mechanistic Studies : Further mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Other Biological Activities

The compound also exhibits potential in other therapeutic areas:

- Anti-inflammatory Effects : Preliminary research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .

- Neuroprotective Effects : Some studies suggest neuroprotective activity, although more research is needed to establish its efficacy in neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.